molecular formula C12H21NO4 B6278877 rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid CAS No. 2307784-75-2

rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid

Cat. No.: B6278877
CAS No.: 2307784-75-2
M. Wt: 243.3
InChI Key:
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Description

rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a methyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride under basic conditions.

    Acetylation: The final step involves the acetylation of the pyrrolidine ring to form the acetic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

    Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid can facilitate substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]propanoic acid
  • 2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]butanoic acid

Comparison:

  • Structural Differences: The main differences lie in the length and nature of the acyl chain attached to the pyrrolidine ring.
  • Reactivity: These structural differences can influence the reactivity and the types of reactions the compounds undergo.
  • Applications: While similar compounds may share some applications, their unique structures can lead to distinct properties and uses.

Conclusion

rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl]acetic acid is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it an interesting subject for research and application in chemistry, biology, medicine, and industry

Properties

CAS No.

2307784-75-2

Molecular Formula

C12H21NO4

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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